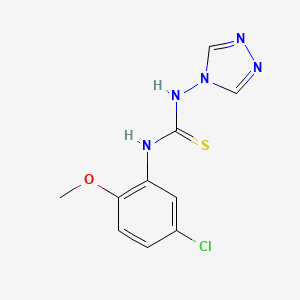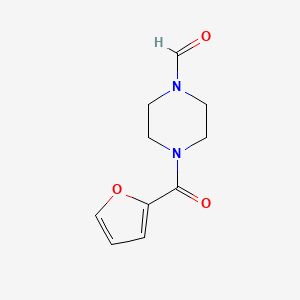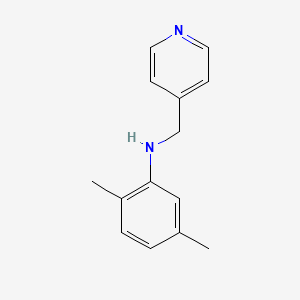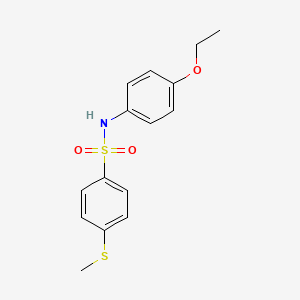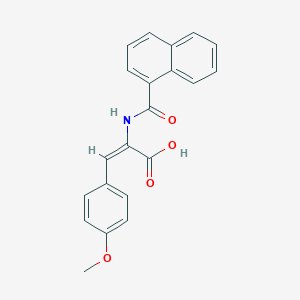![molecular formula C19H21ClN2O2 B5697560 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target and inhibit the activity of BTK, a protein that plays a crucial role in the survival and proliferation of cancer cells.
作用机制
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a protein that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide disrupts this pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. It has also been shown to have a dose-dependent effect on the inhibition of BTK activity, with higher doses resulting in greater inhibition.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown efficacy in preclinical models of cancer, suggesting that it may have potential as a therapeutic agent. However, like all drugs, 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has some limitations. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by factors such as the stage of the disease and the presence of other mutations.
未来方向
There are several potential future directions for research on 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the identification of biomarkers that can predict response to 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further research to optimize the dosing and administration of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may improve its efficacy and reduce the risk of toxicity.
合成方法
The synthesis of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, including the condensation of 4-(4-morpholinylmethyl)aniline with 2-chloro-4-methylbenzoyl chloride, followed by the addition of an amine to form the final product. The process is complex and requires careful attention to detail, as any deviation from the correct procedure can result in impurities and reduced efficacy.
科学研究应用
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has shown efficacy both as a single agent and in combination with other drugs.
属性
IUPAC Name |
2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(18(20)12-14)19(23)21-16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUGFAZGJPHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
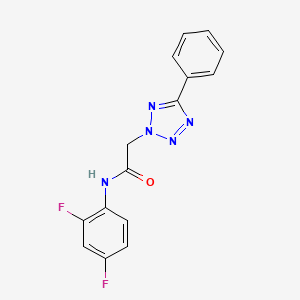
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
